molecular formula C12H13BrN2O3S B2478923 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide CAS No. 1903541-00-3

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Cat. No.: B2478923
CAS No.: 1903541-00-3
M. Wt: 345.21
InChI Key: WGIGDDFSRKWBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. It features a bromine atom, an isoxazole ring, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation/Reduction: Modified isoxazole derivatives with altered oxidation states.

    Hydrolysis: Breakdown products including benzenesulfonic acid and isoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
  • 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
  • 2-iodo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Uniqueness

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated derivatives may not undergo as readily. This makes it a valuable compound for developing new derivatives with tailored properties .

Properties

IUPAC Name

2-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c13-11-5-1-2-6-12(11)19(16,17)15-7-3-4-10-8-14-18-9-10/h1-2,5-6,8-9,15H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIGDDFSRKWBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCCC2=CON=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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